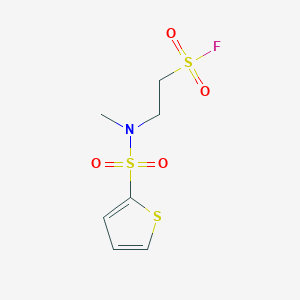

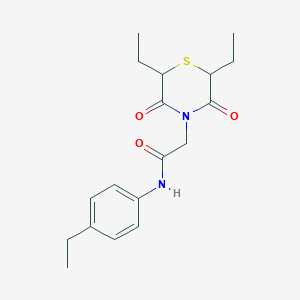

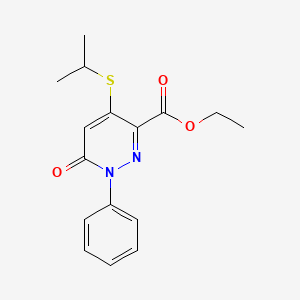

![molecular formula C14H18N2O3 B2452268 N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide CAS No. 1385305-39-4](/img/structure/B2452268.png)

N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives have been studied for their biological effects, including toxicity and potential therapeutic applications. Kennedy (2001) reviewed the toxicology of acetamide and related compounds, emphasizing the continued commercial importance and the expansion of knowledge on biological consequences of exposure to these chemicals. The review highlighted variations in biological responses among different acetamide derivatives and expanded on environmental toxicology data not previously reviewed Kennedy, 2001.

Therapeutic Uses of N-acetylcysteine

N-acetylcysteine (NAC), a derivative of the amino acid cysteine, has been explored for its therapeutic uses beyond its well-known role as an antidote for acetaminophen overdose. Rushworth and Megson (2014) discussed the antioxidant properties of NAC, particularly in relation to its precursor role in the synthesis of glutathione, and its potential applications in diseases such as cystic fibrosis and as an antioxidant in various clinical settings Rushworth & Megson, 2014.

Paracetamol Metabolism and Genetic Differences

The metabolism of paracetamol (acetaminophen), a related acetamide, and its genetic differences have been reviewed to understand susceptibility to toxicity and differences in pain alleviation. Zhao and Pickering (2011) aimed at linking paracetamol metabolism with enzyme genotypes, suggesting pharmacogenetic profiles might influence toxicity and efficacy in therapeutics Zhao & Pickering, 2011.

Environmental Protection and Acetaminophen Elimination

Igwegbe et al. (2021) focused on the adsorptive elimination of acetaminophen from water, showcasing the environmental impact and the need for effective removal strategies. The review detailed recent progress in acetaminophen adsorption, highlighting the significant potential of certain adsorbents and the importance of addressing environmental contamination by pharmaceutical compounds Igwegbe et al., 2021.

properties

IUPAC Name |

N-[cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-11-5-3-4-6-12(11)13(9-15)16-14(17)10-19-8-7-18-2/h3-6,13H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDFXMUUAFKVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C#N)NC(=O)COCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

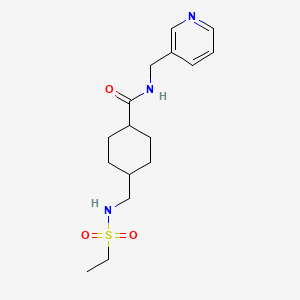

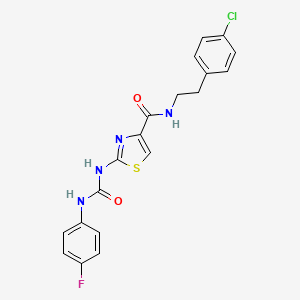

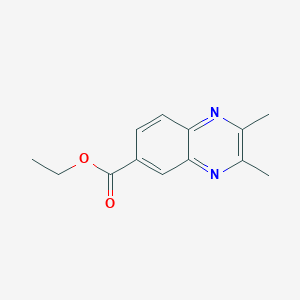

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2452194.png)

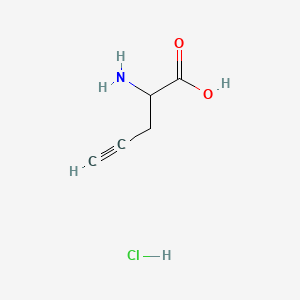

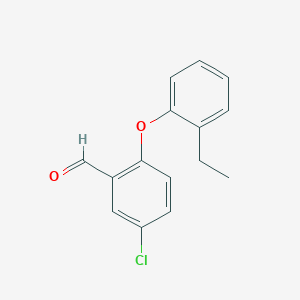

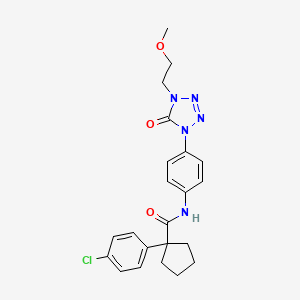

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2452196.png)

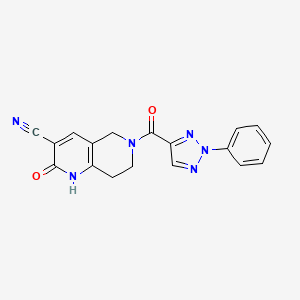

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2452203.png)